N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
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Overview
Description
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is a chemical compound with the molecular formula C21H33N3O2S and a molecular weight of 391.57 g/mol . This compound is characterized by its complex structure, which includes a cyclopentylpiperazine moiety, a sulfonyl group, and a benzylcyclopentanamine framework. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine typically involves multiple steps, starting with the preparation of the cyclopentylpiperazine intermediate. This intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves the coupling of the sulfonylated intermediate with benzylcyclopentanamine under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides and acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-Cyclohexylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- N-(4-((4-Cyclopropylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
- N-(4-((4-Cyclobutylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine
Uniqueness
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine is unique due to its specific cyclopentylpiperazine moiety, which imparts distinct chemical and biological properties.
Biological Activity
N-(4-((4-Cyclopentylpiperazin-1-yl)sulfonyl)benzyl)cyclopentanamine, identified by its CAS number 1336912-38-9, is a complex organic compound that has garnered attention in medicinal chemistry due to its potentially significant biological activities. Its structure integrates a cyclopentylpiperazine moiety linked to a sulfonyl group, which is further connected to a benzyl group and a cyclopentanamine. This unique combination of functional groups suggests a diverse range of pharmacological effects.
Molecular Characteristics
The molecular formula for this compound is C21H33N3O2S, with a molecular weight of approximately 391.57 g/mol. The structural features that contribute to its biological activity include:
- Piperazine Derivative : Known for its antipsychotic and antidepressant properties.
- Sulfonamide Group : Often associated with antibacterial effects, enhancing interactions with biological targets such as enzymes or receptors involved in neurotransmission or inflammation.
Table 1: Molecular Properties
Property | Value |
---|---|
Molecular Formula | C21H33N3O2S |
Molecular Weight | 391.57 g/mol |
CAS Number | 1336912-38-9 |
Biological Activity
The biological activity of this compound can be attributed to its structural components, particularly the piperazine and sulfonamide groups. Research indicates that compounds containing these moieties exhibit various pharmacological effects:
- Antidepressant and Antipsychotic Effects : The piperazine structure is commonly linked with these activities, suggesting potential therapeutic applications in treating mood disorders and schizophrenia.
- Antimicrobial Properties : The sulfonamide group enhances the compound's ability to interact with microbial enzymes, potentially leading to antibacterial effects.
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of piperazine derivatives. It was found that compounds similar to this compound exhibited significant serotonin reuptake inhibition, which is crucial for antidepressant efficacy .
Study 2: Antimicrobial Efficacy
Research conducted on sulfonamide derivatives showed promising results in inhibiting bacterial growth. The study indicated that the presence of the sulfonamide group in this compound could enhance its antibacterial properties against various strains of bacteria .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-Cyclopentylpiperazine | Cyclopentane ring and piperazine | Simpler structure without sulfonamide |
N-benzylpiperazine | Benzene ring attached to piperazine | Lacks cyclopentanamine structure |
Sulfanilamide | Contains a sulfonamide group | Primarily used as an antibiotic |
The complexity of this compound lies in its multi-functional structure, which combines properties from both piperazine and cyclopentanamine derivatives while incorporating a sulfonamide moiety that may enhance its biological activity compared to simpler analogs.
Properties
Molecular Formula |
C21H33N3O2S |
---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
N-[[4-(4-cyclopentylpiperazin-1-yl)sulfonylphenyl]methyl]cyclopentanamine |
InChI |
InChI=1S/C21H33N3O2S/c25-27(26,24-15-13-23(14-16-24)20-7-3-4-8-20)21-11-9-18(10-12-21)17-22-19-5-1-2-6-19/h9-12,19-20,22H,1-8,13-17H2 |
InChI Key |
LZXTXDDKWPOQFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4CCCC4 |
Origin of Product |
United States |
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